molecular formula C27H31N3O9 B1197790 Myxochlin C

Myxochlin C

Cat. No. B1197790
M. Wt: 541.5 g/mol
InChI Key: HJOKFZCFRUMGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxochlin C is a member of salicylamides.

Scientific Research Applications

1. Role in Mitochondrial Homeostasis and Neoplastic Transformation

Myxochlin C's impact on mitochondrial homeostasis and its role in neoplastic transformation have been a focus of scientific research. The c-Myc target gene PRDX3, related to Myxochlin C, is essential for maintaining normal mitochondrial function. It plays a critical role in Myc-mediated proliferation, transformation, and apoptosis, especially after glucose withdrawal, signifying its importance in cancer biology and potential therapeutic targets (Wonsey, Zeller & Dang, 2002).

2. Influence on c-Myc Expression Regulation

Myxochlin C is associated with the regulation of c-Myc expression, a factor in cellular growth and oncogenesis. Understanding how Myxochlin C affects c-Myc expression has implications for cancer treatment, as c-Myc overexpression is common in a variety of human cancers (Kerkhoff et al., 1998).

3. Modulation of Cellular Apoptosis

The role of Myxochlin C in apoptosis, particularly its relationship with c-Myc and Bax, is another area of research. Bax promotes cell death by permeabilizing mitochondrial outer membranes, and this process is influenced by Myxochlin C in relation to c-Myc function. This information is crucial for understanding how Myxochlin C might be used in cancer therapy (Annis et al., 2005).

4. Impact on Metabolic Pathways in Cancer Cells

Research on Myxochlin C includes its effect on metabolic pathways in cancer cells. The hexosamine biosynthetic pathway (HBP), influenced by Myxochlin C, is vital for cancer cell growth. This pathway, by modulating c-Myc stability, offers a potential target for generalized cancer treatment strategies (Itkonen et al., 2013).

5. c-Myc Suppression in Specific Cancer Types

Myxochlin C's role in suppressing c-Myc in specific cancer types, like Burkitt's lymphoma, is also a key area of investigation. Understanding this suppression mechanism provides insights into potential therapeutic approaches for cancers characterized by c-Myc overexpression (Simonsson & Henriksson, 2002).

properties

Product Name

Myxochlin C

Molecular Formula

C27H31N3O9

Molecular Weight

541.5 g/mol

IUPAC Name

N-[6-[(2,3-dihydroxybenzoyl)amino]-5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]hexyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C27H31N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,27,30-36,39H,1-2,6,13-14H2,(H,28,37)(H,29,38)

InChI Key

HJOKFZCFRUMGQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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